molecular formula C13H8F3NO2 B1386518 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 1086379-09-0

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No.: B1386518
CAS No.: 1086379-09-0
M. Wt: 267.2 g/mol
InChI Key: ZLTRNOGUEBNJRG-UHFFFAOYSA-N
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Description

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the reaction of 6-(trifluoromethyl)pyridin-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.

    Reduction: 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
  • 3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)benzaldehyde
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTRNOGUEBNJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.5 g, 8.26 mmol) and 4-hydroxybenzaldehyde (1.009 g, 8.26 mmol) in DMF (18 mL), was added K2CO3 (1.713 g, 12.39 mmol). The mixture was heated at 130° C. for 5 h, and then transferred to a sealed tube and heated with a microwave condition at 135° C. for 3 h. After cooling, the reaction mixture was diluted in water, extracted with EA. The organic phase was washed with water and brine, dried over Na2SO4, concentrated to afford the title compound (2.10 g) as a brown oil. LCMS: rt=3.25 min, [M+H+]=268
Quantity
1.5 g
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reactant
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1.009 g
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1.713 g
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18 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 2-chloro-6-(trifluoromethyl)pyridine and 4-hydroxybenzaldehyde.
[Compound]
Name
D4
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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